molecular formula C9H11NO2 B1277802 2-Amino-5-ethylbenzoic acid CAS No. 2475-82-3

2-Amino-5-ethylbenzoic acid

Cat. No.: B1277802
CAS No.: 2475-82-3
M. Wt: 165.19 g/mol
InChI Key: IGDCBHSYVIAATO-UHFFFAOYSA-N
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Description

2-Amino-5-ethylbenzoic acid is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is a derivative of benzoic acid, where an amino group is substituted at the second position and an ethyl group at the fifth position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-ethylbenzoic acid can be synthesized through several methods. One common synthetic route involves the nitration of 5-ethylbenzoic acid, followed by reduction of the nitro group to an amino group . The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-ethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-ethylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-ethylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access. The molecular targets and pathways involved vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-ethylbenzoic acid is unique due to the specific positioning of the amino and ethyl groups on the benzene ring, which influences its chemical reactivity and biological activity. The ethyl group at the fifth position provides steric hindrance, affecting the compound’s interaction with other molecules and its overall stability .

Properties

IUPAC Name

2-amino-5-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDCBHSYVIAATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428904
Record name 2-amino-5-ethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2475-82-3
Record name 2-amino-5-ethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-ethylbenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The title compound is prepared by treating 24.7 g (0.141 mol) 5-ethyl-1H-indole-2,3-dione (Example 49a) with 40 ml of 30% H2O2 in 226 ml 5% sodium hydroxide solution following a procedure given by A. Baruffini et. al. in II Farmaco, Ed. Sc., 23, 3 (1968). mp: 128-129° C. (Lit.: 126° C.); MS: 166 (M++1); HPLC: tret=7.00 min (Grad 1).
Quantity
24.7 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
226 mL
Type
solvent
Reaction Step One
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of Example 1B (11.7 g, 66.9 mmol) in 1M NaOH (300 mL) was treated dropwise with 30% aqueous hydrogen peroxide (300 mL), heated to 50° C. for 30 minutes, cooled to room temperature, and filtered. The filtrate was adjusted to pH 4 with concentrated HCl, cooled to 4° C., and filtered. The filter cake was dried under vacuum to provide the desired product (4.46 g). MS (ESI(−)) m/e 164 (M−H)−.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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